molecular formula C19H22N6 B12269248 3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B12269248
M. Wt: 334.4 g/mol
InChI Key: GBOHCFPUWOCHFS-UHFFFAOYSA-N
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Description

3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a piperazine ring, a pyrazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 3-methylbenzyl chloride with piperazine under basic conditions.

    Formation of the Pyrazole Derivative: The pyrazole ring is synthesized separately by reacting hydrazine with a suitable diketone.

    Coupling Reaction: The final step involves coupling the piperazine and pyrazole derivatives with a pyridazine precursor under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    3-(4-Arylpiperazin-1-yl)cinnolines: Studied for their antifungal and antitumor activities.

Uniqueness

3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of piperazine, pyrazole, and pyridazine rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C19H22N6

Molecular Weight

334.4 g/mol

IUPAC Name

3-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine

InChI

InChI=1S/C19H22N6/c1-16-4-2-5-17(14-16)15-23-10-12-24(13-11-23)18-6-7-19(22-21-18)25-9-3-8-20-25/h2-9,14H,10-13,15H2,1H3

InChI Key

GBOHCFPUWOCHFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4

Origin of Product

United States

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